5-Bromo-2-methylquinazolin-4-amine
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Overview
Description
5-Bromo-2-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H8BrN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an amine group at the 4th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinazolin-4-amine as the starting material.
Bromination: The bromination of 2-methylquinazolin-4-amine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
5-Bromo-2-methylquinazolin-4-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4-amine: Lacks the bromine atom at the 5th position, resulting in different chemical reactivity and biological activity.
5-Bromoquinazolin-4-amine: Lacks the methyl group at the 2nd position, which can affect its binding affinity and selectivity for molecular targets.
5-Bromo-2-chloroquinazolin-4-amine:
Uniqueness
5-Bromo-2-methylquinazolin-4-amine is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of diverse pharmacologically active molecules and for studying various biological processes.
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8BrN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
JDKNBBNKCOKIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Br)C(=N1)N |
Origin of Product |
United States |
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